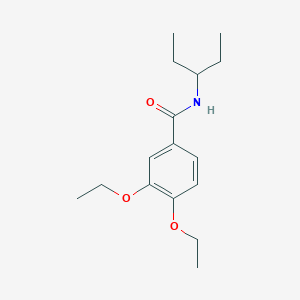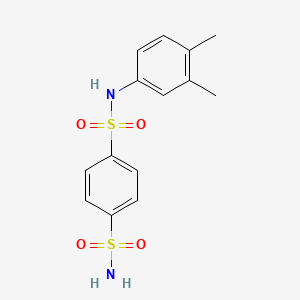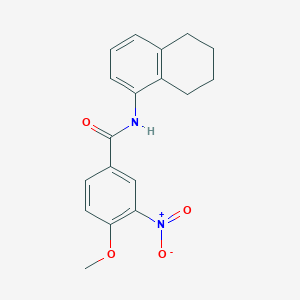
3,4-diethoxy-N-(1-ethylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-diethoxy-N-(1-ethylpropyl)benzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most common active ingredient in insect repellents worldwide. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and biting flies. In
作用机制
The exact mechanism of action of 3,4-diethoxy-N-(1-ethylpropyl)benzamide is not fully understood. It is believed that 3,4-diethoxy-N-(1-ethylpropyl)benzamide works by interfering with the insects' ability to detect the presence of humans or other animals. 3,4-diethoxy-N-(1-ethylpropyl)benzamide may also affect the insects' feeding behavior, making them less likely to bite. 3,4-diethoxy-N-(1-ethylpropyl)benzamide has been shown to be effective at repelling insects for several hours after application.
Biochemical and Physiological Effects:
3,4-diethoxy-N-(1-ethylpropyl)benzamide has been shown to have low toxicity in humans and animals when used as directed. However, some studies have suggested that 3,4-diethoxy-N-(1-ethylpropyl)benzamide may have negative effects on the nervous system, particularly in children. 3,4-diethoxy-N-(1-ethylpropyl)benzamide has also been shown to have some environmental effects, such as toxicity to aquatic organisms.
实验室实验的优点和局限性
3,4-diethoxy-N-(1-ethylpropyl)benzamide is a widely used insect repellent that is readily available and relatively inexpensive. It has been extensively studied and is known to be effective against a wide range of insects. However, 3,4-diethoxy-N-(1-ethylpropyl)benzamide is not effective against all insects, and some insects may develop resistance to 3,4-diethoxy-N-(1-ethylpropyl)benzamide over time. Additionally, 3,4-diethoxy-N-(1-ethylpropyl)benzamide may have negative effects on some animals and the environment, which should be taken into consideration when conducting experiments.
未来方向
There are several areas of research that could be explored in the future regarding 3,4-diethoxy-N-(1-ethylpropyl)benzamide. One area is the development of new insect repellents that are more effective and have fewer negative effects on the environment. Another area is the investigation of the long-term effects of 3,4-diethoxy-N-(1-ethylpropyl)benzamide exposure on humans and animals. Additionally, more research is needed to understand the mechanism of action of 3,4-diethoxy-N-(1-ethylpropyl)benzamide and how it affects different insects. Finally, there is a need for more research on the effectiveness of 3,4-diethoxy-N-(1-ethylpropyl)benzamide against emerging insect-borne diseases.
合成方法
3,4-diethoxy-N-(1-ethylpropyl)benzamide is synthesized through a multi-step chemical process that involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(1-ethylpropyl)amine. The final product is a white crystalline powder that is soluble in most organic solvents.
科学研究应用
3,4-diethoxy-N-(1-ethylpropyl)benzamide has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. 3,4-diethoxy-N-(1-ethylpropyl)benzamide is also effective at repelling insects that carry diseases such as malaria, dengue fever, and Zika virus. 3,4-diethoxy-N-(1-ethylpropyl)benzamide has been used in many scientific studies to investigate the behavior and physiology of insects, as well as the effectiveness of different insect repellents.
属性
IUPAC Name |
3,4-diethoxy-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-5-13(6-2)17-16(18)12-9-10-14(19-7-3)15(11-12)20-8-4/h9-11,13H,5-8H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSGALYTDZGCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(pentan-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5804280.png)

![isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5804291.png)

acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5804306.png)

![N-allyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5804315.png)
![4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5804316.png)

![N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5804330.png)

